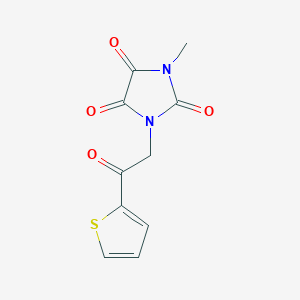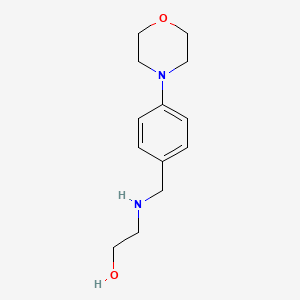
1-methyl-2,3,6,7-tetrahydro-1H-azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2,3,6,7-tetrahydro-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in its ring structure. This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-2,3,6,7-tetrahydro-1H-azepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,6-diaminohexane with formaldehyde and formic acid can lead to the formation of the azepine ring through a cyclization process . Another method involves the reduction of azepinones using reducing agents like lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
化学反应分析
Types of Reactions
1-methyl-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepinones.
Reduction: Reduction reactions can convert azepinones back to the tetrahydro form.
Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepines and azepinones, depending on the specific reagents and conditions used .
科学研究应用
1-methyl-2,3,6,7-tetrahydro-1H-azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of azepines are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound may also interact with enzymes and receptors, modulating their functions .
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydroquinoline: Another nitrogen-containing heterocycle with similar biological activities.
1,4-diazepine: Contains two nitrogen atoms in the ring and exhibits different chemical reactivity.
Benzazepine: A benzene-fused azepine with distinct pharmacological properties.
Uniqueness
1-methyl-2,3,6,7-tetrahydro-1H-azepine is unique due to its specific ring structure and the presence of a single nitrogen atom, which imparts distinct chemical and biological properties compared to other azepines and related compounds .
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
1-methyl-2,3,6,7-tetrahydroazepine |
InChI |
InChI=1S/C7H13N/c1-8-6-4-2-3-5-7-8/h2-3H,4-7H2,1H3 |
InChI 键 |
PPFMRNIKXSFOBE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC=CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
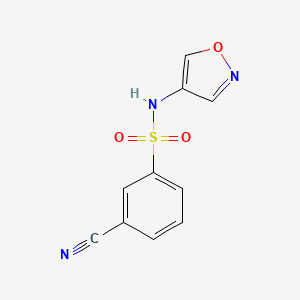
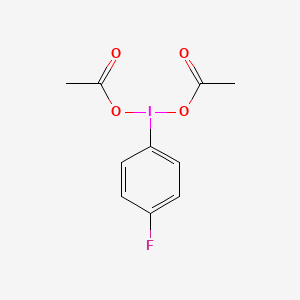
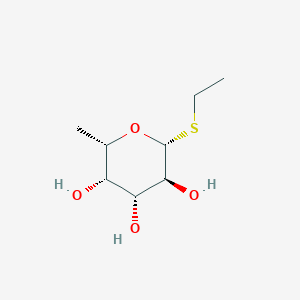
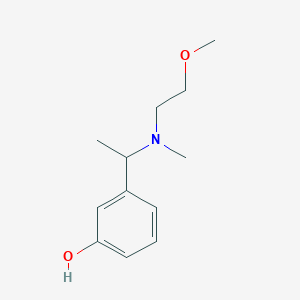

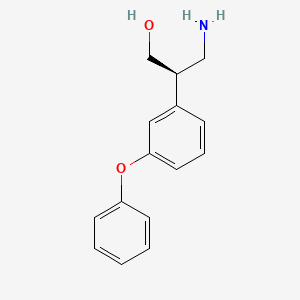
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
